molecular formula C5H2Br2IN B1530057 2,3-Dibromo-6-iodopyridine CAS No. 1806273-66-4

2,3-Dibromo-6-iodopyridine

Cat. No. B1530057
CAS RN: 1806273-66-4
M. Wt: 362.79 g/mol
InChI Key: REOTVWUBGLDJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-6-iodopyridine (DBIP) is a compound that has been used in various scientific research applications due to its unique properties. It is a colorless crystalline solid with a molecular formula of C5Br2I2N and a molecular weight of 466.8 g/mol. DBIP is a halogenated pyridine derivative with two bromine atoms and one iodine atom. This compound is highly soluble in water, methanol, and ethanol, and is insoluble in chloroform and ether. DBIP has a melting point of 127-128°C and a boiling point of 250-255°C.

Mechanism Of Action

The mechanism of action of 2,3-Dibromo-6-iodopyridine is not fully understood, but it is believed to involve the formation of a covalent bond between the bromine and iodine atoms and the substrate molecule. The bromine and iodine atoms form a bridge between the substrate molecule and the 2,3-Dibromo-6-iodopyridine molecule, which results in the inhibition of the enzyme or other target molecule.
Biochemical and Physiological Effects
2,3-Dibromo-6-iodopyridine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cytochrome P450 and dihydrofolate reductase. It has also been found to have an inhibitory effect on the growth of bacteria, fungi, and other organisms. In addition, 2,3-Dibromo-6-iodopyridine has been found to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages And Limitations For Lab Experiments

The use of 2,3-Dibromo-6-iodopyridine in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is soluble in water, methanol, and ethanol. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, the use of 2,3-Dibromo-6-iodopyridine in laboratory experiments also has several limitations. It has a limited solubility in chloroform and ether, and it is not very stable in acidic or basic solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

The potential future applications of 2,3-Dibromo-6-iodopyridine are numerous. It could be used to develop new inhibitors of enzymes such as cytochrome P450 and dihydrofolate reductase. It could also be used to develop new reagents for the synthesis of other compounds. In addition, it could be used to develop new compounds with antibacterial, antifungal, and other biological activities. Finally, it could be used to develop new compounds with improved solubility in organic solvents, making them easier to use in laboratory experiments.

Scientific Research Applications

2,3-Dibromo-6-iodopyridine has been used in several scientific research applications due to its unique properties. It has been used as an inhibitor of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. 2,3-Dibromo-6-iodopyridine has also been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleic acids. In addition, 2,3-Dibromo-6-iodopyridine has been used as a reagent for the synthesis of other compounds, such as 2,3-dibromopyridin-4-ylboronic acid and 2-bromo-3-iodopyridine.

properties

IUPAC Name

2,3-dibromo-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOTVWUBGLDJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-iodopyridine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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